molecular formula C9H9BrN2O B596978 6-Bromo-5-ethoxy-1H-indazole CAS No. 1226903-72-5

6-Bromo-5-ethoxy-1H-indazole

Cat. No. B596978
CAS RN: 1226903-72-5
M. Wt: 241.088
InChI Key: GKYHSARCLYQEGV-UHFFFAOYSA-N
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Description

6-Bromo-5-ethoxy-1H-indazole is a chemical compound with the molecular formula C9H9BrN2O . It has a molecular weight of 241.09 . The compound is typically stored in a dry environment at temperatures between 2-8°C .


Synthesis Analysis

Indazole derivatives, including 6-Bromo-5-ethoxy-1H-indazole, have been synthesized using various methods . These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .


Chemical Reactions Analysis

Indazole derivatives, including 6-Bromo-5-ethoxy-1H-indazole, have been involved in various chemical reactions . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .


Physical And Chemical Properties Analysis

6-Bromo-5-ethoxy-1H-indazole is a solid compound . It is typically stored in a dry environment at temperatures between 2-8°C . The compound has a molecular weight of 241.09 and a molecular formula of C9H9BrN2O .

Scientific Research Applications

Medicinal Applications

Indazole-containing heterocyclic compounds, such as 6-Bromo-5-ethoxy-1H-indazole, have a wide variety of medicinal applications . They are used as:

Synthesis of Other Compounds

6-Bromo-5-ethoxy-1H-indazole can be used as an intermediate in the synthesis of other complex compounds . The strategies for the synthesis of indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Antiangiogenic Activity

Some derivatives of 6-Bromo-5-ethoxy-1H-indazole have shown antiangiogenic activity . This means they can inhibit the formation of new blood vessels, which is a crucial process in the growth of cancerous tumors .

Antioxidant Activity

Certain derivatives of 6-Bromo-5-ethoxy-1H-indazole have demonstrated antioxidant activities . They have shown significant hydroxyl (OH) radical scavenging activities, DPPH radical scavenging activity, and superoxide radical (SOR) scavenging activity .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Organic Synthesis Intermediate

6-Bromo-5-ethoxy-1H-indazole can be used as an organic synthesis intermediate . It can be used in the preparation of various other compounds in organic chemistry .

Safety and Hazards

The safety data sheet for 6-Bromo-5-ethoxy-1H-indazole indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity following a single exposure . The target organs affected are primarily the respiratory system .

Future Directions

Indazole derivatives, including 6-Bromo-5-ethoxy-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to construct these heterocycles with better biological activities .

properties

IUPAC Name

6-bromo-5-ethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-2-13-9-3-6-5-11-12-8(6)4-7(9)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYHSARCLYQEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-ethoxy-1H-indazole

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